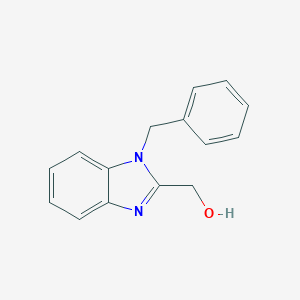

(1-benzyl-1H-benzimidazol-2-yl)methanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1-benzylbenzimidazol-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O/c18-11-15-16-13-8-4-5-9-14(13)17(15)10-12-6-2-1-3-7-12/h1-9,18H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMKLUFBUYHXGGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10354102 | |

| Record name | (1-benzyl-1H-benzimidazol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6646-70-4 | |

| Record name | (1-benzyl-1H-benzimidazol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-benzyl-1H-1,3-benzodiazol-2-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (1-benzyl-1H-benzimidazol-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways and reaction mechanisms for obtaining (1-benzyl-1H-benzimidazol-2-yl)methanol, a key intermediate in the development of various pharmacologically active compounds. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the reaction pathways and mechanisms.

Introduction

Benzimidazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antiviral, antifungal, and anticancer properties.[1][2] The title compound, this compound, serves as a crucial building block for more complex molecules. Its synthesis can be approached through several strategic pathways, primarily involving the formation of the benzimidazole core followed by or concurrent with the introduction of the benzyl and hydroxymethyl groups.

Primary Synthesis Pathways

Two principal retrosynthetic approaches are commonly employed for the synthesis of this compound.

Pathway A: N-Benzylation of a Pre-formed Benzimidazole Core

This strategy involves the initial synthesis of (1H-benzimidazol-2-yl)methanol followed by the N-benzylation at the imidazole nitrogen.

Pathway B: Cyclization of an N-Benzylated Precursor

In this approach, N-benzyl-o-phenylenediamine is used as the key intermediate, which then undergoes cyclization with a suitable two-carbon synthon to form the target molecule.

Pathway A: Stepwise Synthesis via (1H-benzimidazol-2-yl)methanol

This is a widely utilized and reliable method for the synthesis of this compound.

Step 1: Synthesis of (1H-benzimidazol-2-yl)methanol

The initial step involves the condensation of o-phenylenediamine with glycolic acid. This reaction is typically carried out under acidic conditions and heating.[3]

Reaction Scheme:

o-phenylenediamine + Glycolic acid → (1H-benzimidazol-2-yl)methanol

Mechanism:

The reaction proceeds via the Phillips-Ladenburg benzimidazole synthesis mechanism. The carboxylic acid (glycolic acid) reacts with the o-phenylenediamine to form an N-acylated intermediate. This is followed by an intramolecular cyclization and subsequent dehydration to yield the benzimidazole ring.[4]

Step 2: N-Benzylation

The second step is the alkylation of the (1H-benzimidazol-2-yl)methanol with a benzyl halide (e.g., benzyl bromide or benzyl chloride) in the presence of a base.[3]

Reaction Scheme:

(1H-benzimidazol-2-yl)methanol + Benzyl bromide → this compound

Mechanism:

The base deprotonates the acidic N-H of the imidazole ring, forming a nucleophilic benzimidazolide anion. This anion then attacks the electrophilic benzylic carbon of the benzyl halide in an SN2 reaction to yield the N-benzylated product.

Visualizing Pathway A

References

- 1. connectjournals.com [connectjournals.com]

- 2. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]

- 3. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Physicochemical Properties of (1-benzyl-1H-benzimidazol-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available physicochemical data for (1-benzyl-1H-benzimidazol-2-yl)methanol. It is important to note that publicly accessible, experimentally verified data for this specific compound is limited. Therefore, where specific data is unavailable, information for structurally related compounds is provided for reference and comparative purposes, with the distinction clearly indicated.

Introduction

This compound, a member of the benzimidazole class of heterocyclic compounds, holds potential interest for researchers in medicinal chemistry and drug development. The benzimidazole scaffold is a privileged structure known to impart a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3] This technical guide aims to consolidate the known physicochemical properties, present generalized experimental protocols for its synthesis and characterization, and provide a logical workflow for its investigation.

Physicochemical Properties

A summary of the available and predicted physicochemical properties for this compound is presented below. Due to the scarcity of experimental data for the target compound, properties of the related compound 1H-Benzimidazol-2-yl(phenyl)methanol are included for comparative context.

Table 1: Physicochemical Properties of this compound and a Related Compound

| Property | This compound | Reference Compound: 1H-Benzimidazol-2-yl(phenyl)methanol |

| CAS Number | 6646-70-4[4][5][6][7] | 50-97-5[8] |

| Molecular Formula | C₁₅H₁₄N₂O[6][7] | C₁₄H₁₂N₂O[9] |

| Molecular Weight | 238.28 g/mol [6] | 224.26 g/mol [8] |

| Appearance | Solid[4][7] | Crystalline solid (white to off-white powder)[9] |

| Melting Point | Data not available | 162.5 °C[9] |

| Boiling Point | Data not available | 527.0 °C[9] |

| LogP (Octanol/Water Partition Coefficient) | 2.31[4] | Data not available |

| Solubility | Data not available | Generally higher in polar solvents (e.g., water, methanol, ethanol)[9] |

| pKa | Data not available | Data not available |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be approached through a two-step process involving the N-benzylation of a suitable benzimidazole precursor followed by a condensation reaction. A more direct, one-pot synthesis is also plausible.

A Generalized Synthetic Approach:

A common method for the synthesis of 2-substituted benzimidazoles involves the condensation of o-phenylenediamine with a carboxylic acid or its derivative.[10][11] For the target molecule, N-benzyl-o-phenylenediamine and glycolic acid could be used.

Materials:

-

N-benzyl-o-phenylenediamine

-

Glycolic acid

-

Hydrochloric acid (or another suitable acid catalyst)

-

A high-boiling point solvent (e.g., dimethylformamide - DMF, or refluxing in aqueous HCl)

-

Sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve N-benzyl-o-phenylenediamine and a molar equivalent of glycolic acid in a suitable solvent (e.g., 4M HCl or DMF).

-

Reaction: Heat the mixture to reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. If an acidic medium was used, neutralize the reaction mixture with a saturated solution of sodium bicarbonate until the pH is neutral to slightly basic.

-

Extraction: Extract the aqueous mixture with ethyl acetate. Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure this compound.

Caption: A generalized workflow for the synthesis of this compound.

Spectroscopic Characterization

The structure of the synthesized this compound would be confirmed using standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzimidazole and benzyl rings, a singlet for the methylene protons of the benzyl group, and a signal for the methylene protons adjacent to the hydroxyl group, as well as a signal for the hydroxyl proton itself.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for each carbon atom in the molecule, including the aromatic carbons and the aliphatic carbons of the benzyl and methanol moieties.

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include a broad O-H stretching vibration for the alcohol, C-H stretching for the aromatic and aliphatic parts, C=N and C=C stretching vibrations for the benzimidazole ring, and C-N stretching vibrations.

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular formula C₁₅H₁₄N₂O.

Caption: A standard workflow for the spectroscopic characterization of a synthesized compound.

Biological Activity and Signaling Pathways

There is currently a lack of specific studies in the public domain detailing the biological activities and associated signaling pathways of this compound. However, the broader class of benzimidazole derivatives has been extensively studied and shown to exhibit a wide range of pharmacological effects.[1][2][3]

Potential Areas of Biological Investigation:

-

Anticancer Activity: Many benzimidazole derivatives have demonstrated potent anticancer properties through various mechanisms, including the inhibition of tubulin polymerization, which disrupts microtubule formation and leads to cell cycle arrest and apoptosis.[2]

-

Antimicrobial Activity: The benzimidazole scaffold is a core component of several antimicrobial agents.[1][3] Investigations into the antibacterial and antifungal properties of this compound would be a logical starting point.

-

Other Activities: Benzimidazoles have also been reported to possess antiviral, anti-inflammatory, analgesic, and antihypertensive activities, among others.[12]

Given the absence of specific biological data for this compound, a signaling pathway diagram cannot be constructed at this time. The following diagram illustrates a general workflow for the initial biological screening of a novel benzimidazole compound.

Caption: A general workflow for the initial biological screening of a novel compound.

Conclusion

This compound is a compound of interest within the pharmacologically significant benzimidazole class. While specific experimental data on its physicochemical properties and biological activities are currently limited, this guide provides a framework for its synthesis, characterization, and potential biological evaluation based on established knowledge of related compounds. Further experimental investigation is necessary to fully elucidate the properties and potential applications of this molecule. Researchers are encouraged to use the generalized protocols and workflows presented herein as a starting point for their studies.

References

- 1. Synthesis and biological profile of substituted benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. ijcrt.org [ijcrt.org]

- 4. Hit2Lead | this compound | CAS# 6646-70-4 | MFCD00182174 | BB-5525731 [hit2lead.com]

- 5. This compound | 6646-70-4 [chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. scbt.com [scbt.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. banglajol.info [banglajol.info]

- 11. connectjournals.com [connectjournals.com]

- 12. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: ¹H and ¹³C NMR Spectral Data for (1-benzyl-1H-benzimidazol-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed overview of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound (1-benzyl-1H-benzimidazol-2-yl)methanol. Due to the absence of publicly available experimental spectra for this specific molecule, this guide presents predicted data based on the analysis of structurally similar benzimidazole derivatives. Included are comprehensive tables of predicted chemical shifts, a detailed experimental protocol for acquiring such data, and a visualization of the molecular structure to aid in spectral assignment. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and analytical chemistry who are working with or anticipate synthesizing this compound.

Introduction

This compound is a derivative of benzimidazole, a heterocyclic aromatic organic compound with a wide range of applications in medicinal chemistry. Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The structural elucidation and confirmation of such compounds are paramount in drug discovery and development, with NMR spectroscopy being the cornerstone of molecular characterization. This guide focuses on providing the anticipated ¹H and ¹³C NMR spectral data for this compound to facilitate its identification and characterization.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are derived from the analysis of spectral data for closely related compounds, including 1-benzyl-1H-benzimidazole and 2-(hydroxymethyl)benzimidazole. The spectra are predicted for a standard NMR experiment conducted in deuterated dimethyl sulfoxide (DMSO-d₆), a common solvent for benzimidazole derivatives.[1][2]

Predicted ¹H NMR Spectral Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in DMSO-d₆

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-4, H-7 (Benzimidazole) | 7.60 - 7.75 | m | - | 2H |

| H-5, H-6 (Benzimidazole) | 7.20 - 7.35 | m | - | 2H |

| H-2', H-6' (Benzyl) | 7.25 - 7.40 | m | - | 2H |

| H-3', H-4', H-5' (Benzyl) | 7.15 - 7.30 | m | - | 3H |

| N-CH₂ (Benzyl) | 5.60 - 5.75 | s | - | 2H |

| C-CH₂OH (Methanol) | 4.80 - 4.95 | d | ~5.5 | 2H |

| OH (Methanol) | 5.40 - 5.60 | t | ~5.5 | 1H |

Note on Predictions: The chemical shifts of the benzimidazole protons are predicted based on typical values for 1,2-disubstituted benzimidazoles.[2] The protons on the benzyl group are expected to resonate in the aromatic region, with some influence from the benzimidazole ring. The benzylic methylene protons (N-CH₂) are anticipated to appear as a singlet downfield due to the adjacent nitrogen atom. The methylene protons of the methanol group (C-CH₂OH) are expected to be a doublet due to coupling with the hydroxyl proton, which in turn should appear as a triplet. The exact chemical shifts and coupling patterns can be influenced by solvent and concentration.

Predicted ¹³C NMR Spectral Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in DMSO-d₆

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 (Benzimidazole) | 152.0 - 154.0 |

| C-4, C-7 (Benzimidazole) | 110.0 - 120.0 |

| C-5, C-6 (Benzimidazole) | 121.0 - 124.0 |

| C-3a, C-7a (Benzimidazole) | 135.0 - 143.0 |

| C-1' (Benzyl) | 136.0 - 138.0 |

| C-2', C-6' (Benzyl) | 128.0 - 129.0 |

| C-3', C-5' (Benzyl) | 127.0 - 128.0 |

| C-4' (Benzyl) | 126.0 - 127.0 |

| N-CH₂ (Benzyl) | 47.0 - 49.0 |

| C-CH₂OH (Methanol) | 55.0 - 58.0 |

Note on Predictions: The chemical shift of C-2 is expected to be significantly downfield due to its position between two nitrogen atoms and substitution with the hydroxymethyl group. The carbons of the benzimidazole ring are predicted based on known data for N-substituted benzimidazoles.[3] The benzyl group carbons will show characteristic aromatic signals, and the benzylic and methanol carbons will appear in the aliphatic region.

Experimental Protocol for NMR Analysis

The following protocol outlines a standard procedure for the preparation and analysis of this compound by ¹H and ¹³C NMR spectroscopy.

Materials and Equipment

-

This compound (5-10 mg)

-

Deuterated dimethyl sulfoxide (DMSO-d₆)

-

NMR tube (5 mm)

-

Vortex mixer

-

NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation

-

Accurately weigh 5-10 mg of the compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.

-

Gently vortex the sample until the compound is fully dissolved.

-

Transfer the solution into a 5 mm NMR tube.

NMR Data Acquisition

-

Insert the NMR tube into the spectrometer.

-

Tune and shim the spectrometer to ensure a homogeneous magnetic field.

-

Acquire a standard ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire a standard ¹³C NMR spectrum with proton decoupling. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

If desired, perform additional 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to aid in the definitive assignment of all proton and carbon signals.

Molecular Structure and Signaling Pathway Visualization

To provide a clear structural reference for the NMR data, the molecular structure of this compound is presented below.

Caption: Molecular structure of this compound.

Conclusion

This technical guide provides a comprehensive set of predicted ¹H and ¹³C NMR spectral data for this compound, along with a detailed experimental protocol for data acquisition. While experimental verification is pending, the data presented herein, based on sound chemical principles and analysis of analogous structures, offers a reliable reference for researchers engaged in the synthesis and characterization of this and related benzimidazole derivatives. The provided information is intended to accelerate research and development in areas where this class of compounds shows significant promise.

References

Crystal structure analysis of (1-benzyl-1H-benzimidazol-2-yl)methanol

An In-depth Technical Guide to the Crystal Structure Analysis of (1-benzyl-1H-benzimidazol-2-yl)methanol and its Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the crystal structure analysis of benzimidazole derivatives, with a focus on this compound and its structurally related analogs. While a specific crystal structure for this compound is not publicly available, this document leverages detailed crystallographic data from closely related compounds, namely (1H-Benzimidazol-1-yl)methanol and 1-Benzyl-1H-benzimidazole, to present a thorough and representative analysis.

Introduction

Benzimidazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, antiviral, and antitumor properties.[1][2][3] The three-dimensional arrangement of atoms within these molecules, as determined by single-crystal X-ray diffraction, is crucial for understanding their structure-activity relationships (SAR) and for rational drug design. This guide outlines the key experimental protocols and data presentation for the crystallographic analysis of this important class of molecules.

Data Presentation: Crystallographic Data

The following tables summarize the crystallographic data for two key analogs of the title compound. This data provides a reference for the expected crystallographic parameters for this compound.

Table 1: Crystal Data and Structure Refinement for (1H-Benzimidazol-1-yl)methanol. [4][5]

| Parameter | Value |

| Empirical Formula | C₈H₈N₂O |

| Formula Weight | 148.16 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.3181 (10) |

| b (Å) | 4.2677 (3) |

| c (Å) | 12.4795 (10) |

| β (°) | 95.143 (6) |

| Volume (ų) | 706.45 (9) |

| Z | 4 |

| Temperature (K) | 120 |

| Radiation (Å) | Cu Kα (λ = 1.5418) |

| R-factor | 0.039 |

| wR-factor | 0.105 |

Table 2: Crystal Data and Structure Refinement for 1-Benzyl-1H-benzimidazole. [2][6]

| Parameter | Value |

| Empirical Formula | C₁₄H₁₂N₂ |

| Formula Weight | 208.26 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 6.2265 (10) |

| b (Å) | 8.1740 (13) |

| c (Å) | 20.975 (4) |

| β (°) | 97.839 (2) |

| Volume (ų) | 1057.5 (3) |

| Z | 4 |

| Temperature (K) | 93 |

| Radiation (Å) | Mo Kα (λ = 0.71073) |

| R-factor | 0.038 |

| wR-factor | 0.093 |

Experimental Protocols

Synthesis and Crystallization

The synthesis of benzimidazole derivatives can be achieved through various methods, a common one being the condensation of o-phenylenediamine with a carboxylic acid or aldehyde.[1][3]

Synthesis of (1H-benzimidazol-2-yl)methanol Analogs: A typical procedure involves the condensation of o-phenylenediamine with glycolic acid.[1] The reactants are refluxed in a suitable solvent, such as dimethylformamide.[1] After the reaction is complete, the mixture is worked up to isolate the crude product, which is then purified by recrystallization.

Single Crystal Growth: Obtaining crystals suitable for X-ray diffraction is a critical step. Slow evaporation of a saturated solution of the purified compound is a common technique. For (1H-Benzimidazol-1-yl)methanol, single crystals were grown by slow evaporation from a water:propan-2-ol solution at room temperature.[4][5] For 1-Benzyl-1H-benzimidazole, single crystals were obtained by the slow evaporation of a methanol solution.[2]

Single-Crystal X-ray Diffraction

The following protocol is a generalized procedure based on the data collection methods for the analog structures.

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a diffractometer, and the data is collected at a low temperature (e.g., 93 K or 120 K) to minimize thermal vibrations.[2][4][5][6] An X-ray source, such as Mo Kα or Cu Kα radiation, is used.[2][4][5][6] A series of diffraction images are collected as the crystal is rotated.

-

Data Reduction: The collected images are processed to integrate the reflection intensities and apply corrections for factors like absorption.[4][6]

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods. The resulting atomic model is then refined against the experimental data to improve its accuracy.[4][6]

Mandatory Visualizations

Experimental Workflow for Crystal Structure Analysis

The following diagram illustrates the typical workflow for determining a crystal structure using single-crystal X-ray diffraction.

Caption: Experimental workflow for single-crystal X-ray analysis.

Logical Relationships in a Crystallographic Project

This diagram shows the logical progression and dependencies of the major stages in a crystal structure analysis project.

Caption: Logical flow of a crystal structure determination project.

Conclusion

The crystal structure analysis of this compound and its analogs provides invaluable insights into their molecular geometry, intermolecular interactions, and potential biological activity. By following rigorous experimental protocols for synthesis, crystallization, and single-crystal X-ray diffraction, researchers can obtain high-quality structural data. This information is fundamental for the scientific community, particularly for those in drug discovery and development, as it underpins the rational design of new and more effective therapeutic agents.

References

Mass Spectrometry Fragmentation of (1-benzyl-1H-benzimidazol-2-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of (1-benzyl-1H-benzimidazol-2-yl)methanol (Molecular Formula: C₁₅H₁₄N₂O, Molecular Weight: 238.28 g/mol )[1]. The fragmentation pathways discussed are inferred from established principles of mass spectrometry and studies on analogous benzimidazole derivatives.[2][3][4] This document is intended to guide researchers in identifying this compound and its metabolites or degradants in complex matrices.

Predicted Fragmentation Pattern

The fragmentation of this compound under electron ionization (EI) is anticipated to proceed through several key pathways, primarily involving cleavage of the benzylic bond, the methanol substituent, and fragmentation of the benzimidazole core. The molecular ion peak ([M]⁺˙) is expected at m/z 238.

A primary and highly favorable fragmentation pathway involves the cleavage of the C-C bond between the benzimidazole ring and the benzyl group, a common fragmentation for N-benzyl compounds. This α-cleavage is expected to be a dominant process, leading to the formation of a stable tropylium ion.

The fragmentation of the benzimidazole ring itself is another significant pathway. This can involve the sequential loss of small neutral molecules like hydrogen cyanide (HCN).[2][3]

The following table summarizes the major predicted fragment ions, their mass-to-charge ratio (m/z), and the proposed neutral loss.

| m/z | Proposed Fragment Ion | Neutral Loss |

| 238 | [C₁₅H₁₄N₂O]⁺˙ (Molecular Ion) | - |

| 221 | [C₁₅H₁₃N₂]⁺ | H₂O |

| 209 | [C₁₄H₁₃N₂]⁺ | CHO |

| 147 | [C₈H₇N₂O]⁺ | C₇H₇ (benzyl radical) |

| 118 | [C₇H₆N₂]⁺˙ (Benzimidazole) | C₈H₈O |

| 91 | [C₇H₇]⁺ (Tropylium ion) | C₈H₇N₂O |

| 77 | [C₆H₅]⁺ (Phenyl ion) | C₉H₉N₂O |

Proposed Fragmentation Pathway

The fragmentation cascade of this compound is initiated by the removal of an electron to form the molecular ion. Subsequent fragmentation events are depicted in the following diagram.

Caption: Proposed EI mass spectrometry fragmentation pathway of this compound.

Experimental Protocols

The following is a general experimental protocol for acquiring the mass spectrum of this compound using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization source.

1. Sample Preparation

-

Dissolve a small amount (approximately 1 mg) of this compound in a suitable volatile solvent such as methanol or dichloromethane to a final concentration of 100-1000 µg/mL.

-

Ensure the sample is fully dissolved and free of particulate matter before injection.

2. GC-MS Instrumentation and Conditions

-

Gas Chromatograph:

-

Injector: Split/splitless injector, typically operated in splitless mode for higher sensitivity.

-

Injector Temperature: 250-280 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 1 minute.

-

Ramp: Increase to 280 °C at a rate of 10-20 °C/min.

-

Final hold: Hold at 280 °C for 5-10 minutes.

-

-

-

Mass Spectrometer:

3. Data Acquisition and Analysis

-

Inject 1 µL of the prepared sample into the GC-MS system.

-

Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to this compound.

-

Analyze the resulting mass spectrum to identify the molecular ion and major fragment ions. Compare the observed fragmentation pattern with the predicted pathway.

Logical Workflow for Compound Identification

The following diagram illustrates the logical workflow for identifying this compound using mass spectrometry.

Caption: Logical workflow for the identification of this compound.

References

Initial Biological Screening of (1-benzyl-1H-benzimidazol-2-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the initial biological screening of (1-benzyl-1H-benzimidazol-2-yl)methanol. Due to the limited availability of published data for this specific compound, this report focuses on the biological activities of the closely related structural analogue, (1H-benzimidazol-2-yl)methanol. This guide includes a summary of its reported antioxidant and antimicrobial activities, presented in detailed tables for clear comparison. Furthermore, comprehensive experimental protocols for key biological assays are provided to facilitate further research. Visual diagrams of the synthetic pathway and experimental workflows are included to enhance understanding of the described methodologies.

Introduction

Benzimidazole and its derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide array of pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. The biological efficacy of these compounds is intricately linked to the nature and position of substituents on the benzimidazole core. This guide focuses on this compound, a derivative with potential biological activity. Given the current scarcity of direct biological data for this specific molecule, we present the initial screening results for its parent compound, (1H-benzimidazol-2-yl)methanol, to provide foundational insights for researchers.

Synthesis

The synthesis of benzimidazole derivatives can be achieved through various methods. A common approach involves the condensation of an o-phenylenediamine derivative with a carboxylic acid or its equivalent. The synthesis of the analogue, (1H-benzimidazol-2-yl)methanol, is typically achieved through the condensation of o-phenylenediamine with glycolic acid.

Synthesis of (1H-benzimidazol-2-yl)methanol

A mixture of o-phenylenediamine and glycolic acid in a suitable solvent, such as dimethylformamide, is refluxed to yield (1H-benzimidazol-2-yl)methanol.

Biological Screening Data

The following data pertains to the biological screening of (1H-benzimidazol-2-yl)methanol , a structural analogue of this compound.

Antioxidant Activity

The antioxidant potential was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay. The compound exhibited mild antioxidant activity.

| Compound | Assay | IC₅₀ (µg/mL) | Activity Level | Standard | Standard IC₅₀ (µg/mL) |

| (1H-benzimidazol-2-yl)methanol | DPPH | 400.42 | Mild | Butylated Hydroxytoluene (BHT) | 51.56 |

Antimicrobial Activity

The antimicrobial activity was assessed using the disc diffusion method against a panel of pathogenic bacteria. The compound did not show any significant antimicrobial activity.

| Compound | Method | Test Organisms | Zone of Inhibition (mm) | Activity Level | Standard | Standard Zone of Inhibition (mm) |

| (1H-benzimidazol-2-yl)methanol | Disc Diffusion | Not specified | 0 | Inactive | Ciprofloxacin | 41-45 |

Cytotoxicity

A preliminary assessment of cytotoxicity was conducted using the brine shrimp lethality assay.

| Compound | Assay | LC₅₀ (µg/mL) | Activity Level | Standard | Standard LC₅₀ (µg/mL) |

| (1H-benzimidazol-2-yl)methanol | Brine Shrimp Lethality Assay | >10[1] | Mild | Vincristine Sulphate | 0.544 |

Experimental Protocols

DPPH Radical Scavenging Assay

This protocol outlines the procedure for determining the free radical scavenging activity of a test compound using the stable DPPH radical.

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. This solution should be freshly prepared and kept in the dark.[2][3]

-

Preparation of Test Samples: Dissolve the test compound in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution. From the stock solution, prepare a series of dilutions to obtain various concentrations.[2]

-

Assay Procedure:

-

In a 96-well plate or cuvettes, add a specific volume of each concentration of the test sample.

-

Add an equal volume of the DPPH working solution to each well.[2]

-

A control well should contain the solvent and the DPPH solution without the test compound.[3]

-

A blank well should contain the solvent and methanol.

-

-

Incubation: Incubate the plate or cuvettes in the dark at room temperature for 30 minutes.[2]

-

Absorbance Measurement: Measure the absorbance of each well at 517 nm using a spectrophotometer or a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC₅₀ value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

Antimicrobial Susceptibility Test (Kirby-Bauer Disc Diffusion Method)

This protocol describes a standardized method for determining the susceptibility of bacteria to a test compound.[4][5][6][7]

Procedure:

-

Preparation of Inoculum: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland turbidity standard.[4]

-

Inoculation of Agar Plate: Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate with the bacterial suspension.[5]

-

Application of Discs: Aseptically place paper discs impregnated with a known concentration of the test compound onto the surface of the inoculated agar. A standard antibiotic disc should be used as a positive control.[6]

-

Incubation: Invert the plates and incubate at 37°C for 18-24 hours.[7]

-

Measurement and Interpretation: After incubation, measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters. The results are interpreted as susceptible, intermediate, or resistant based on standardized charts.[6]

Brine Shrimp Lethality Assay

This assay is a simple, rapid, and cost-effective method for the preliminary screening of cytotoxicity.[8][9]

Procedure:

-

Hatching of Brine Shrimp: Hatch brine shrimp (Artemia salina) eggs in artificial seawater under constant light and aeration for 24-48 hours.[8]

-

Preparation of Test Solutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and make serial dilutions to obtain a range of concentrations.[8]

-

Assay Procedure:

-

In vials or wells of a multi-well plate, add a specific volume of each test concentration.

-

Add 10-15 brine shrimp nauplii to each vial.[8]

-

A control group containing the solvent and nauplii should be included.

-

-

Incubation: Incubate the vials for 24 hours under a light source.[9]

-

Data Collection: After 24 hours, count the number of surviving nauplii in each vial.

-

Calculation: Calculate the percentage of mortality for each concentration. The LC₅₀ value (the concentration at which 50% of the nauplii are killed) is determined by plotting the percentage of mortality against the logarithm of the concentration.

Conclusion

While direct biological screening data for this compound is not yet available in the public domain, the initial screening of its close analogue, (1H-benzimidazol-2-yl)methanol, suggests a profile of mild antioxidant activity and a lack of significant antimicrobial or cytotoxic effects at the concentrations tested. These findings provide a preliminary basis for further investigation into the structure-activity relationships of N-substituted benzimidazole-2-yl-methanol derivatives. The detailed protocols provided herein offer a standardized framework for researchers to conduct further biological evaluations of this compound and other related compounds, which may lead to the discovery of novel therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. acmeresearchlabs.in [acmeresearchlabs.in]

- 3. researchgate.net [researchgate.net]

- 4. asm.org [asm.org]

- 5. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

- 6. microbenotes.com [microbenotes.com]

- 7. hardydiagnostics.com [hardydiagnostics.com]

- 8. 2.5. Brine Shrimp Lethality Bioassay [bio-protocol.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Technical Guide to 1,2-Disubstituted Benzimidazole Compounds: Synthesis, Biological Activities, and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzimidazole scaffold, a bicyclic aromatic system composed of fused benzene and imidazole rings, represents a "privileged structure" in medicinal chemistry. This core is present in a multitude of naturally occurring and synthetic molecules with a wide array of pharmacological activities. Among the various substituted benzimidazoles, the 1,2-disubstituted derivatives have garnered significant attention due to their potent and diverse biological effects. These compounds have been extensively investigated as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. Their therapeutic potential often stems from their ability to interact with various biological targets, including enzymes and receptors, thereby modulating key signaling pathways involved in disease pathogenesis. The versatility of the benzimidazole ring allows for substitutions at the 1 and 2 positions, enabling the fine-tuning of their physicochemical properties and biological activities. This guide provides a comprehensive literature review of 1,2-disubstituted benzimidazole compounds, focusing on their synthesis, quantitative biological data, detailed experimental protocols, and the underlying mechanisms of action.

Synthesis of 1,2-Disubstituted Benzimidazoles

The synthesis of 1,2-disubstituted benzimidazoles is most commonly achieved through the condensation of an o-phenylenediamine with an aldehyde. This reaction can be catalyzed by various reagents and performed under different conditions to yield the desired products.

General Experimental Protocol for Synthesis

A widely adopted method involves the reaction of an o-phenylenediamine with two equivalents of an aldehyde in the presence of an acid catalyst.

Materials:

-

o-Phenylenediamine derivative

-

Substituted aldehyde

-

Phosphoric acid (H₃PO₄) or another suitable catalyst

-

Methanol or other appropriate solvent

-

Standard laboratory glassware

-

Magnetic stirrer and heating plate

-

Thin Layer Chromatography (TLC) apparatus

-

Silica gel for column chromatography

-

Solvents for extraction and chromatography (e.g., ethyl acetate, hexane, dichloromethane)

-

Rotary evaporator

Procedure:

-

To a solution of o-phenylenediamine (1 mmol) in methanol (10 mL) in a round-bottom flask, add the substituted aldehyde (2 mmol).

-

Add a catalytic amount of phosphoric acid (e.g., 10 mol%) to the mixture.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for a period ranging from 30 minutes to several hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water (20 mL).

-

Extract the product with a suitable organic solvent such as ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure 1,2-disubstituted benzimidazole.

-

Characterize the final product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activities of 1,2-Disubstituted Benzimidazoles

1,2-Disubstituted benzimidazoles exhibit a broad spectrum of biological activities, which are summarized in the following sections with quantitative data presented in tabular format.

Anticancer Activity

Many 1,2-disubstituted benzimidazole derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines. A primary mechanism of their anticancer action is the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[1]

Table 1: Anticancer Activity of 1,2-Disubstituted Benzimidazoles (IC₅₀ values in µM)

| Compound ID | Substitution Pattern (R1 at N-1, R2 at C-2) | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 1a | R1: -CH₂-Ph, R2: -Ph | A549 (Lung) | 111.70 | [2] |

| DLD-1 (Colon) | 185.30 | [2] | ||

| L929 (Fibrosarcoma) | 167.30 | [2] | ||

| 1b | R1: -CH₂-(p-Cl-Ph), R2: -Ph | A549 (Lung) | 15.66 | [3] |

| C6 (Glioma) | 9.33 | [3] | ||

| MCF-7 (Breast) | 10.21 | [3] | ||

| 1c | R1: -CH₂-(p-OCH₃-Ph), R2: -Ph | A549 (Lung) | 58.33 | [3] |

| 1d | R1: -CH₂-(p-CH₃-Ph), R2: -Ph | C6 (Glioma) | 12.50 | [3] |

| 7n | Complex carboxamide structure | SK-Mel-28 (Melanoma) | 2.55 | [4] |

| 7u | Complex carboxamide structure | SK-Mel-28 (Melanoma) | 3.15 | [4] |

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

-

Cancer cell lines

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well plates

-

Test compounds dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Microplate reader

Procedure:

-

Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Treat the cells with various concentrations of the test compounds (typically in serial dilutions) and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity

1,2-Disubstituted benzimidazoles have shown significant activity against a range of bacterial and fungal pathogens.

Table 2: Antimicrobial Activity of 1,2-Disubstituted Benzimidazoles (MIC values in µg/mL)

| Compound ID | Substitution Pattern | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |

| 2a | Complex structure | Staphylococcus aureus | 3.12 | [5] |

| Escherichia coli | 3.12 | [5] | ||

| 2b | Complex structure | Staphylococcus aureus | 3.12 | [5] |

| 2c | Complex structure | Bacillus cereus | 32 | [5] |

| Pseudomonas aeruginosa | 64 | [5] | ||

| 3a | 1-((dimethylamino)methyl)-2-(p-dimethylaminophenyl) | Bacillus subtilis | >100 | |

| Escherichia coli | 50 | |||

| 6c | 1-benzyl-2-(4-chlorophenyl) | E. coli JW55031 (TolC mutant) | 2 | [6] |

| E. coli BW25113 (wild-type) + colistin | 8 | [6] |

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton broth or other suitable growth medium

-

96-well microtiter plates

-

Test compounds dissolved in a suitable solvent

-

Bacterial/fungal inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard)

-

Incubator

Procedure:

-

Prepare serial two-fold dilutions of the test compounds in the growth medium in the wells of a 96-well plate.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Include a positive control (microorganism with no compound) and a negative control (medium only).

-

Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Antiviral Activity

Several 1,2-disubstituted benzimidazole derivatives have been identified as potent inhibitors of various viruses.

Table 3: Antiviral Activity of 1,2-Disubstituted Benzimidazoles (EC₅₀ values in µM)

| Compound ID | Substitution Pattern | Virus | EC₅₀ (µM) | Reference |

| 4a | 1-(3-(dimethylamino)propyl)-2-((benzotriazol-1-yl)methyl) | Respiratory Syncytial Virus (RSV) | 0.02 | [7] |

| 4b | 1-(3-(diethylamino)propyl)-2-((benzotriazol-1-yl)methyl) | Bovine Viral Diarrhoea Virus (BVDV) | >25 | [7] |

| 4c | 1-((quinolizidin-1-yl)methyl)-2-((benzotriazol-1-yl)methyl) | Yellow Fever Virus (YFV) | 15 | [7] |

| 5a | 1-benzyl-2-(p-tolyl) | Coxsackie B5 Virus (CVB-5) | 9 | [8] |

| 5b | 1-benzyl-2-(p-methoxyphenyl) | Poliovirus (Sb-1) | 17 | [8] |

This assay is used to determine the concentration of an antiviral compound that reduces the number of viral plaques by 50% (EC₅₀).

Materials:

-

Susceptible host cell line

-

Virus stock

-

6-well plates

-

Cell culture medium

-

Test compounds

-

Overlay medium (containing agar or methylcellulose)

-

Crystal violet staining solution

Procedure:

-

Seed host cells in 6-well plates to form a confluent monolayer.

-

Infect the cell monolayers with a known amount of virus in the presence of serial dilutions of the test compound.

-

After a 1-hour adsorption period, remove the virus/compound mixture and add an overlay medium.

-

Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

-

Fix the cells and stain with crystal violet to visualize the plaques.

-

Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control (no compound).

-

Determine the EC₅₀ value from the dose-response curve.

Anti-inflammatory Activity

1,2-Disubstituted benzimidazoles have demonstrated significant anti-inflammatory effects in preclinical models.

Table 4: Anti-inflammatory Activity of 1,2-Disubstituted Benzimidazoles

| Compound ID | Substitution Pattern | Animal Model | Dose (mg/kg) | % Inhibition of Paw Edema | Reference |

| 6a | 1-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)methyl)-2-(morpholinomethyl) | Rat | 10 | 74.17 | [9] |

| 6b | 1-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)methyl)-2-(morpholinomethyl) | Rat | 10 | 68.25 | [9] |

| 7a | N-(1H-benzimidazol-2-ylmethyl)aniline | Rat | 100 | 100 | [10] |

| 7b | N-(1H-benzimidazol-2-ylmethyl)-3-chloroaniline | Rat | 100 | 100 | [10] |

This is a widely used in vivo model to screen for acute anti-inflammatory activity.

Materials:

-

Rats or mice

-

Carrageenan solution (1% in saline)

-

Test compounds

-

Plethysmometer or calipers

-

Standard anti-inflammatory drug (e.g., indomethacin)

Procedure:

-

Fast the animals overnight.

-

Administer the test compounds orally or intraperitoneally at a specific dose.

-

After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer or calipers.

-

Calculate the percentage inhibition of paw edema for the treated groups compared to the control group (vehicle-treated).

Signaling Pathways and Mechanisms of Action

The diverse biological activities of 1,2-disubstituted benzimidazoles are attributed to their interaction with various cellular targets and modulation of key signaling pathways.

Anticancer Mechanisms

A prominent mechanism of anticancer activity for many benzimidazole derivatives is the inhibition of tubulin polymerization . By binding to the colchicine-binding site on β-tubulin, these compounds disrupt the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. This leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.

Furthermore, 1,2-disubstituted benzimidazoles have been shown to modulate several critical signaling pathways in cancer cells, including the PI3K/Akt/mTOR and MAPK pathways.[11][12][13] Inhibition of these pathways can suppress cell proliferation, survival, and angiogenesis. Some derivatives also induce apoptosis through the generation of reactive oxygen species (ROS) and activation of the JNK signaling pathway .[14]

Anticancer mechanisms of 1,2-disubstituted benzimidazoles.

Anti-inflammatory Mechanisms

The anti-inflammatory effects of 1,2-disubstituted benzimidazoles are often associated with the inhibition of pro-inflammatory enzymes and signaling pathways. A key pathway implicated is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway . By inhibiting the activation of NF-κB, these compounds can reduce the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. Additionally, some derivatives may exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are crucial for the production of prostaglandins, key mediators of inflammation.

Anti-inflammatory mechanisms of 1,2-disubstituted benzimidazoles.

Antiviral Mechanisms

The antiviral mechanisms of 1,2-disubstituted benzimidazoles are diverse and often virus-specific. For some viruses, such as the hepatitis C virus (HCV), benzimidazole derivatives can act as allosteric inhibitors of the viral RNA-dependent RNA polymerase, a key enzyme in viral replication.[1] For other viruses, they may interfere with viral entry into host cells or other stages of the viral life cycle.

General antiviral mechanisms of 1,2-disubstituted benzimidazoles.

General Experimental Workflow

The development and evaluation of novel 1,2-disubstituted benzimidazole compounds typically follow a structured workflow, from synthesis to biological characterization.

General experimental workflow for the development of benzimidazole derivatives.

Conclusion

1,2-Disubstituted benzimidazole derivatives represent a highly versatile and promising class of compounds with a wide range of therapeutic applications. Their straightforward synthesis and the ease of modifying their substitution patterns allow for the generation of large libraries for biological screening. The extensive research highlighted in this guide demonstrates their potent anticancer, antimicrobial, antiviral, and anti-inflammatory activities. The elucidation of their mechanisms of action, including the inhibition of tubulin polymerization and the modulation of key signaling pathways such as PI3K/Akt/mTOR, MAPK, and NF-κB, provides a rational basis for the design of more potent and selective drug candidates. The detailed experimental protocols and compiled quantitative data serve as a valuable resource for researchers in the field of drug discovery and development, facilitating further exploration of this important chemical scaffold. Future efforts in this area will likely focus on optimizing the lead compounds to enhance their efficacy and safety profiles, with the ultimate goal of translating these promising preclinical findings into novel clinical therapies.

References

- 1. Mechanism of Action and Antiviral Activity of Benzimidazole-Based Allosteric Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00819K [pubs.rsc.org]

- 6. Development of benzimidazole-based derivatives as antimicrobial agents and their synergistic effect with colistin against gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antiviral activity of benzimidazole derivatives. I. Antiviral activity of 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antiviral activity of benzimidazole derivatives. III. Novel anti-CVB-5, anti-RSV and anti-Sb-1 agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New Dihalogenated Derivatives of Condensed Benzimidazole Diones Promotes Cancer Cell Death Through Regulating STAT3/HK2 Axis/Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Critical dysregulated signaling pathways in drug resistance: highlighting the repositioning of mebendazole for cancer therapy [frontiersin.org]

- 13. mdpi.com [mdpi.com]

- 14. New benzimidazole acridine derivative induces human colon cancer cell apoptosis in vitro via the ROS-JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Benzimidazole Scaffold: A Privileged Motif in Modern Drug Discovery and Its Therapeutic Targets

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry, demonstrating remarkable versatility and a broad spectrum of pharmacological activities.[1][2][3][4][5][6][7][8][9] Its structural resemblance to naturally occurring purine nucleotides allows it to interact with a wide array of biological targets, making it a "privileged scaffold" in the design of novel therapeutic agents.[10][11][12][13][14] This technical guide delves into the core therapeutic targets of benzimidazole derivatives, presenting key quantitative data, detailed experimental methodologies for cited experiments, and visual representations of associated signaling pathways and workflows.

Anticancer Therapeutic Targets

Benzimidazole derivatives have emerged as potent anticancer agents, acting through diverse mechanisms of action that target various hallmarks of cancer.[10][11][12][15]

Tubulin Polymerization Inhibition

A primary and well-established anticancer mechanism of benzimidazole compounds is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[15][16][17] By binding to the colchicine site on β-tubulin, these derivatives prevent the formation of microtubules, which are essential for mitotic spindle assembly, intracellular transport, and maintenance of cell shape.[15] This disruption leads to G2/M phase cell cycle arrest and subsequent apoptosis.[18][19]

-

Key Quantitative Data: Inhibition of Tubulin Polymerization and Cytotoxicity

| Compound | Cell Line | IC50 (µM) - Cytotoxicity | IC50 (µM) - Tubulin Polymerization | Reference |

| Compound 7n | SK-Mel-28 | 2.55 | 5.05 | [17] |

| Compound 7u | SK-Mel-28 | 17.89 | - | [17] |

| Compound 12b | A2780S | 0.0062 | - | [18][20] |

| Compound 12b | A2780/T (paclitaxel-resistant) | 0.0097 | - | [18][20] |

-

Experimental Protocol: Tubulin Polymerization Assay

A common method to assess the inhibitory effect of benzimidazole derivatives on tubulin polymerization involves a cell-free assay using purified tubulin.

-

Reagents: Purified bovine or porcine brain tubulin (>99% pure), polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP), fluorescent reporter (e.g., DAPI), test compounds, and a known inhibitor (e.g., colchicine) and stabilizer (e.g., paclitaxel) as controls.

-

Procedure:

-

Tubulin is pre-incubated with various concentrations of the benzimidazole derivative or control compounds on ice.

-

The mixture is transferred to a temperature-controlled spectrophotometer or fluorometer set at 37°C to initiate polymerization.

-

The increase in absorbance or fluorescence, which is proportional to the extent of tubulin polymerization, is monitored over time.

-

The IC50 value is calculated as the concentration of the compound that inhibits tubulin polymerization by 50% compared to the untreated control.

-

-

Signaling Pathway: Tubulin Inhibition Leading to Apoptosis

Caption: Benzimidazole derivatives inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.

Protein Kinase Inhibition

The benzimidazole scaffold is a common motif in kinase inhibitors, where it can interact with the enzyme's hinge region or act as a scaffold, often as an ATP-competitive inhibitor.[21][22][23] The simultaneous inhibition of multiple kinases is a promising strategy in cancer therapy.[21][22]

-

Key Targets:

-

Epidermal Growth Factor Receptor (EGFR): Inhibition of EGFR is crucial in cancers with excessive cell proliferation driven by this receptor.[1]

-

Protein Kinase B (AKT): A key node in cell survival and inflammatory stress response signaling.[24]

-

Lymphocyte-specific Kinase (Lck): A target for anti-inflammatory and potentially anticancer agents.[25]

-

Other kinases targeted include Aurora kinases, cyclin-dependent kinases (CDKs), and mitogen-activated protein kinases (MAPKs).[26]

-

-

Experimental Protocol: Kinase Inhibition Assay (General)

-

Reagents: Recombinant kinase, substrate peptide (often with a fluorescent or biotin tag), ATP, assay buffer, test compounds, and a known inhibitor as a positive control.

-

Procedure:

-

The kinase is incubated with various concentrations of the benzimidazole derivative in the assay buffer.

-

The reaction is initiated by adding the substrate peptide and ATP.

-

After a set incubation period at a specific temperature, the reaction is stopped.

-

The amount of phosphorylated substrate is quantified using methods like fluorescence polarization, FRET, or ELISA.

-

The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

-

-

Signaling Pathway: Inhibition of a Generic Kinase Pathway

Caption: Benzimidazole kinase inhibitors block downstream signaling, reducing cell proliferation and survival.

DNA and Associated Enzymes

Benzimidazole derivatives can interfere with DNA replication and integrity by targeting DNA itself or the enzymes that regulate its topology.[10][27]

-

Key Targets:

-

Topoisomerases I and II: These enzymes are crucial for relieving torsional stress in DNA during replication and transcription. Benzimidazole derivatives can act as catalytic inhibitors or "poisons," trapping the enzyme-DNA complex and leading to DNA strand breaks.[10]

-

DNA Minor Groove Binding and Intercalation: The benzimidazole scaffold can bind to the minor groove of DNA or intercalate between base pairs, disrupting DNA replication and transcription.[10]

-

Poly(ADP-ribose) Polymerase (PARP): PARP inhibitors, such as the benzimidazole-containing drug Veliparib, prevent the repair of single-strand DNA breaks, leading to cell death in cancer cells with deficient homologous recombination repair (e.g., BRCA-mutated cancers).[10][28]

-

Telomerase and G-quadruplex Stabilization: Benzimidazole derivatives can stabilize G-quadruplex structures found in telomeric regions and oncogene promoters.[29][30] This stabilization inhibits the activity of telomerase, an enzyme essential for maintaining telomere length and enabling the replicative immortality of cancer cells.[30]

-

-

Experimental Workflow: Assessing DNA Intercalation

Caption: A fluorescence quenching assay can determine the DNA intercalating ability of benzimidazoles.

Anti-inflammatory Therapeutic Targets

Benzimidazole derivatives exhibit significant anti-inflammatory properties by modulating key inflammatory pathways.[1][25][31]

-

Key Targets:

-

Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX): Inhibition of these enzymes reduces the production of prostaglandins and leukotrienes, respectively, which are key mediators of inflammation.

-

Cytokine Production: Benzimidazole compounds can inhibit the release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[24]

-

NF-κB and p38 MAPK Signaling: They can suppress the activation of the NF-κB and p38 MAPK pathways, which are central to the inflammatory response.[31]

-

Receptor Modulation: Benzimidazoles can interact with various receptors involved in pain and inflammation, including transient receptor potential vanilloid-1 (TRPV1), cannabinoid receptors, and bradykinin receptors.[25]

-

-

Key Quantitative Data: Anti-inflammatory Activity

| Compound | Model | Dosage | % Inhibition of Edema | Reference |

| 6a | Carrageenan-induced rat paw edema | 100 mg/kg | 81.75 | [1] |

| 6b | Carrageenan-induced rat paw edema | 100 mg/kg | 79.09 | [1] |

| 6c | Carrageenan-induced rat paw edema | 100 mg/kg | 86.69 | [1] |

| Acesulfamethoxazole (Standard) | Carrageenan-induced rat paw edema | - | 87.83 | [1] |

| 2-cyclohexylamino-1(4-methoxyphenyl)benzimidazole | Carrageenan-induced rat paw edema | 100 mg/kg p.o. | 53.2 | [25] |

-

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for evaluating acute anti-inflammatory activity.

-

Animals: Wistar or Sprague-Dawley rats.

-

Procedure:

-

Animals are fasted overnight before the experiment.

-

The test benzimidazole derivative, a standard drug (e.g., indomethacin), or vehicle is administered orally or intraperitoneally.

-

After a specific time (e.g., 1 hour), a sub-plantar injection of carrageenan (a phlogistic agent) is given into the right hind paw of each rat.

-

The paw volume is measured at different time points (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

The percentage inhibition of edema is calculated for the treated groups relative to the control group.

-

Antiviral Therapeutic Targets

The benzimidazole scaffold is present in several antiviral drugs and is a key area of research for new antiviral agents.[28][32]

-

Key Targets:

-

Viral Polymerases: Benzimidazole derivatives can act as non-nucleoside inhibitors of viral polymerases, such as the RNA-dependent RNA polymerase (RdRP) of the Hepatitis C virus (HCV), by binding to allosteric sites.[33]

-

Viral Replication Cycle: They can inhibit various stages of the viral life cycle, including entry into host cells, genome replication, and protein processing.[32] For example, some derivatives have shown activity against cytomegalovirus (CMV) and varicella-zoster virus (VZV).[28]

-

Antimicrobial Therapeutic Targets

Benzimidazole derivatives possess a broad spectrum of antimicrobial activity, including antibacterial and antifungal effects.[34][35][36]

-

Key Targets and Mechanisms:

-

DNA Gyrase: In bacteria, some benzimidazoles inhibit DNA gyrase, an enzyme essential for DNA replication, leading to a bactericidal effect.[37]

-

Inhibition of Protein Synthesis: Due to their structural similarity to purines, benzimidazoles can interfere with microbial protein synthesis.[]

-

Tubulin Homologs: In fungi and protozoa, benzimidazoles can bind to tubulin, disrupting microtubule-dependent processes, similar to their anticancer mechanism.[36]

-

Conclusion

The benzimidazole scaffold continues to be a highly fruitful area of research in drug discovery. Its ability to interact with a multitude of biological targets, including enzymes like kinases and topoisomerases, structural proteins like tubulin, and even nucleic acids, underscores its "privileged" status. The diverse mechanisms of action—from competitive enzyme inhibition and allosteric modulation to DNA intercalation and disruption of protein-protein interactions—provide a rich platform for the development of novel therapeutics for a wide range of diseases, most notably cancer, inflammation, and infectious diseases. Future research will likely focus on the rational design of next-generation benzimidazole derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles, further expanding their therapeutic utility.

References

- 1. mdpi.com [mdpi.com]

- 2. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. researchgate.net [researchgate.net]

- 5. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benthamscience.com [benthamscience.com]

- 7. Recent Advancements on Benzimidazole: A Versatile Scaffold in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) [ouci.dntb.gov.ua]

- 13. researchgate.net [researchgate.net]

- 14. A Critical Review on Therapeutic Potential of Benzimidazole Derivatives: A Privileged Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Understanding the Role of Benzimidazoles in Innovative Cancer Treatments| Expert Insights on Integrative Medicine | 417 Integrative Medicine [417integrativemedicine.com]

- 16. Recent developments of benzimidazole based analogs as potential tubulin polymerization inhibitors: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. Discovery of Novel Benzimidazole and Indazole Analogues as Tubulin Polymerization Inhibitors with Potent Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. benthamdirect.com [benthamdirect.com]

- 23. researchgate.net [researchgate.net]

- 24. Synthesis and Anti-inflammatory Evaluation of Novel Benzimidazole and Imidazopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Benzimidazole-biologically attractive scaffold for protein kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 27. researchgate.net [researchgate.net]

- 28. scispace.com [scispace.com]

- 29. tandfonline.com [tandfonline.com]

- 30. Benzimidazole-based small molecules as anticancer agents targeting telomeric G-quadruplex and inhibiting telomerase enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. rroij.com [rroij.com]

- 33. Mechanism of Action and Antiviral Activity of Benzimidazole-Based Allosteric Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 34. researchgate.net [researchgate.net]

- 35. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00819K [pubs.rsc.org]

- 36. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 37. pubs.acs.org [pubs.acs.org]

In Silico Prediction of (1-benzyl-1H-benzimidazol-2-yl)methanol Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico methodologies used to predict the biological activity of (1-benzyl-1H-benzimidazol-2-yl)methanol. Benzimidazole and its derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2][3][4] Computational approaches, including molecular docking, Quantitative Structure-Activity Relationship (QSAR) analysis, and Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) prediction, are pivotal in accelerating the discovery and development of novel therapeutic agents by providing insights into their potential efficacy and safety profiles.[2][5] This document outlines the theoretical basis of these methods, presents detailed experimental protocols for their application, and summarizes predictive data in a structured format for effective comparison and analysis.

Introduction to this compound

The benzimidazole scaffold is a bicyclic aromatic heterocycle, consisting of a fusion of benzene and imidazole rings. This core structure is a key pharmacophore in a wide array of biologically active compounds, exhibiting antimicrobial, antiviral, anticancer, anti-inflammatory, and other therapeutic properties.[1][2][3][4] The specific derivative, this compound, incorporates a benzyl group at the N1 position and a methanol group at the C2 position. These substitutions are known to significantly influence the compound's interaction with biological targets.[6] In silico prediction methods offer a rapid and cost-effective means to explore the potential bioactivities of this molecule and guide further experimental validation.

In Silico Methodologies for Bioactivity Prediction

A multi-faceted in silico approach is crucial for a thorough assessment of a compound's potential bioactivity. This typically involves target identification, binding affinity prediction, elucidation of structure-activity relationships, and evaluation of pharmacokinetic properties.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5][7] It is extensively used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.

-

Protein Preparation:

-

Obtain the 3D crystal structure of the target protein from a repository like the Protein Data Bank (PDB).

-

Remove water molecules and any co-crystallized ligands.

-

Add polar hydrogens and assign appropriate atomic charges using a force field (e.g., CHARMM).

-

Identify the binding site, often defined by the location of the co-crystallized ligand or through binding site prediction algorithms.

-

-

Ligand Preparation:

-

Draw the 2D structure of this compound using chemical drawing software (e.g., ChemDraw).

-

Convert the 2D structure to a 3D conformation.

-

Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).

-

Assign appropriate atomic charges.

-

-

Docking Simulation:

-

Utilize docking software such as AutoDock Vina, GOLD, or Glide.[8][9]

-

Define the grid box encompassing the identified binding site of the target protein.

-

Run the docking simulation to generate multiple binding poses of the ligand within the active site.

-